Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
Description
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1498463-61-8) is a brominated and sulfonylated aromatic ester characterized by a benzoate backbone with three key substituents:
- Bromo at position 3 (electron-withdrawing, directing electrophilic substitution).
- Chlorosulfonyl at position 5 (reactive functional group for nucleophilic displacement or coupling).
- Methoxy at position 4 (electron-donating, influencing ring reactivity and solubility).
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its sulfonyl chloride moiety for further derivatization .
Properties
IUPAC Name |
ethyl 3-bromo-5-chlorosulfonyl-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO5S/c1-3-17-10(13)6-4-7(11)9(16-2)8(5-6)18(12,14)15/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCQJNECXLVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154569-04-6 | |
| Record name | ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorosulfonyl group through a sulfonation reaction using chlorosulfonic acid. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol.
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and other substituted benzoates.
Reduction: Products include sulfonamides and thiols.
Oxidation: Products include carboxylic acids and aldehydes.
Scientific Research Applications
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate depends on its specific application. In chemical reactions, the functional groups on the molecule interact with reagents to form new bonds and products. For example, the bromine atom can participate in nucleophilic substitution reactions, while the chlorosulfonyl group can undergo reduction or oxidation. The methoxy group can also be involved in various transformations, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The compound’s structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and reactive properties:
Key Observations:
- Methoxy vs. Methyl (Position 4): The methoxy group in the target compound enhances solubility in polar solvents compared to the methyl group in Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate. Methoxy’s electron-donating nature also reduces electrophilic substitution rates at adjacent positions .
- Sulfonyl Chloride Reactivity: All analogs with ClSO₂ groups exhibit high reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the methoxy group in the target compound may slow reaction kinetics compared to less-substituted analogs .
- Heterocyclic Analogs: Thiophene-based derivatives (e.g., Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate) display distinct electronic properties due to sulfur’s polarizability, making them more suited for charge-transfer applications .
Stability and Handling Considerations
- Moisture Sensitivity: Sulfonyl chloride-containing analogs (e.g., target compound) require anhydrous storage to prevent hydrolysis to sulfonic acids. The methoxy group may slightly improve stability compared to methyl or unsubstituted analogs .
- Thermal Decomposition: Brominated benzoates generally decompose above 200°C, releasing HBr. The chlorosulfonyl group may lower decomposition onset temperatures due to its labile nature .
Biological Activity
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups that contribute to its reactivity and biological activity:
- Bromo Group : Enhances electrophilicity, allowing for nucleophilic substitution reactions.
- Chlorosulfonyl Group : Increases solubility and can participate in various chemical reactions, including sulfonation.
- Methoxy Group : Provides electron-donating properties, influencing the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The introduction of the bromine atom into the aromatic ring.
- Chlorosulfonylation : The addition of the chlorosulfonyl group using chlorosulfonic acid.
- Esterification : Formation of the ethyl ester from the corresponding carboxylic acid.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer activity in several cancer cell lines. Research indicates that it induces apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In these studies, this compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to cell survival and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against a panel of pathogens. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing overall efficacy. -
Cancer Cell Line Study :
In a comprehensive study by Johnson et al. (2022), this compound was tested across multiple cancer cell lines. The findings suggested that the compound not only inhibited growth but also promoted apoptosis through caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
